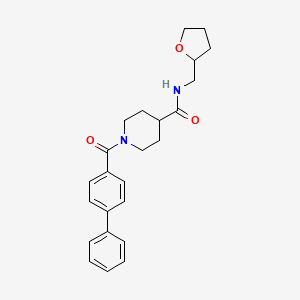

![molecular formula C16H25NO3 B4064640 {3-[1-(acetylamino)ethyl]-1-adamantyl}acetic acid](/img/structure/B4064640.png)

{3-[1-(acetylamino)ethyl]-1-adamantyl}acetic acid

Vue d'ensemble

Description

{3-[1-(acetylamino)ethyl]-1-adamantyl}acetic acid, also known as amantadine, is an antiviral and antiparkinsonian drug that has been used for several decades. It was first approved by the FDA in 1966 for the treatment of influenza A virus infections. Later, it was also found to be effective in the treatment of Parkinson's disease. In recent years, there has been a renewed interest in the scientific research application of amantadine due to its potential use in the treatment of other diseases and conditions.

Applications De Recherche Scientifique

Nanotechnology and Material Science

- Colloidal Synthesis and Self-Assembly : Research demonstrates the use of 1-adamantanecarboxylic acid in the colloidal synthesis of CoPt(3) nanocrystals, which can assemble into two- and three-dimensional structures. These findings are crucial for the development of advanced nanomaterials with potential applications in catalysis and data storage (Shevchenko et al., 2002).

Organic Synthesis

- Synthesis and Chemical Transformations : Adamantyl-substituted pyrazolones were synthesized by reacting ethyl 3-(1-adamantyl)-3-oxopropanoate with various hydrazine derivatives. These compounds underwent further transformations, demonstrating the versatility of adamantyl derivatives in organic synthesis (Bormasheva et al., 2010).

- Self-Acylation in Organic Synthesis : A study highlights the self-acylation of 1-adamantylacetic acid leading to the formation of complex adamantyl derivatives. This method opens up new pathways for synthesizing highly sterically hindered compounds (Kovalev et al., 2010).

Antimicrobial and Anti-inflammatory Activities

- Synthesis and Biological Activities : Novel 2-[3-(1-Adamantyl)-4-substituted-5-thioxo-1,2,4-triazolin-1-yl]acetic acids and related derivatives were synthesized and tested for their antimicrobial and anti-inflammatory activities. Some of these compounds showed good activities against various bacterial strains and in reducing inflammation in vivo (Al-Deeb et al., 2006).

Chemical Stability and Reactivity

- Stability of Adamantyl Cations : The gas-phase stability of 1-adamantyl cation derivatives and their solvolytic reactions in nonaqueous solvents were explored, shedding light on the influence of alkyl substitution on the stability and reactivity of these cations (Takeuchi et al., 2001).

Pharmaceutical Applications

- Synthesis of Key Intermediates for Diabetes Medication : A facile method for synthesizing 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid, a key intermediate in the production of saxagliptin, a medication for type 2 diabetes mellitus, demonstrates the significance of adamantyl derivatives in pharmaceutical manufacturing (Wang et al., 2018).

Propriétés

IUPAC Name |

2-[3-(1-acetamidoethyl)-1-adamantyl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3/c1-10(17-11(2)18)16-6-12-3-13(7-16)5-15(4-12,9-16)8-14(19)20/h10,12-13H,3-9H2,1-2H3,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FILJOBLEUYFETE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C12CC3CC(C1)CC(C3)(C2)CC(=O)O)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

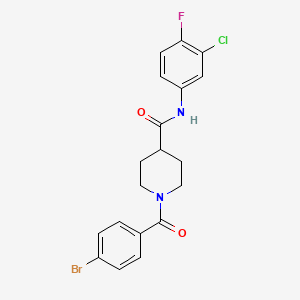

![4-(4-methylphenyl)-2-{5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}-1(2H)-phthalazinone](/img/structure/B4064557.png)

![methyl 6-{[2-(benzylamino)-2-oxoethyl]thio}-5-cyano-4-(2-ethoxyphenyl)-2-methyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B4064569.png)

![N-{2-[(3-bromobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B4064570.png)

![3-bromo-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride](/img/structure/B4064579.png)

![N-{3-[3-(3-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide](/img/structure/B4064606.png)

![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(2-ethoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4064612.png)

![methyl 4-{10-[(ethylamino)carbonothioyl]-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl}benzoate](/img/structure/B4064614.png)

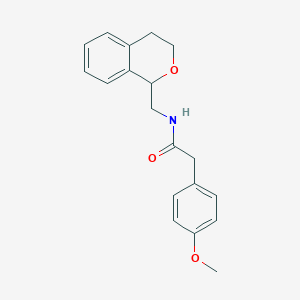

![2-fluoro-N-(3-{[(5-methoxy-1,3-benzoxazol-2-yl)methyl]amino}-3-oxopropyl)benzamide](/img/structure/B4064621.png)

![2-(pentanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4064629.png)

![3-{[benzyl(methyl)amino]methyl}-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B4064634.png)

![2-(4-fluorophenyl)-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B4064655.png)